cis-3-Methyloxiranemethanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
26097-34-7 |
|---|---|
Molecular Formula |
C4H8O2 |
Molecular Weight |
88.11 g/mol |
IUPAC Name |
[(2S,3R)-3-methyloxiran-2-yl]methanol |
InChI |
InChI=1S/C4H8O2/c1-3-4(2-5)6-3/h3-5H,2H2,1H3/t3-,4+/m1/s1 |
InChI Key |
QQHZNUPEBVRUFO-DMTCNVIQSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](O1)CO |
Canonical SMILES |
CC1C(O1)CO |
Origin of Product |
United States |
The Significance of Chiral Epoxides in Advanced Organic Synthesis
Chiral epoxides are highly valued intermediates in organic synthesis due to their unique combination of reactivity and stereochemical integrity. williams.edu These three-membered cyclic ethers, containing an oxygen atom and two carbon atoms, are prevalent in a wide array of natural products and pharmaceuticals, including anticancer agents like Neocarzinostatin and the Epothilones. ethz.ch The inherent ring strain of the epoxide ring makes them susceptible to ring-opening reactions by a diverse range of nucleophiles, providing a powerful method for introducing new functional groups with defined stereochemistry. williams.edu
The importance of enantiomerically pure epoxides cannot be overstated, particularly in medicinal chemistry, where different enantiomers of a drug can exhibit vastly different biological activities. ethz.ch The synthesis of a single, desired enantiomer is often crucial. ethz.ch Optically active epoxides serve as versatile building blocks, enabling the construction of complex molecules with multiple stereocenters. rsc.org Their transformations are foundational in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. rsc.orgorgsyn.org The development of methods to produce these chiral epoxides, such as the Sharpless asymmetric epoxidation, was recognized with the 2001 Nobel Prize in Chemistry, underscoring their profound impact on the field. ethz.ch
Overview of Stereochemical Control in Epoxide Chemistry
Achieving stereochemical control in the synthesis and reaction of epoxides is a central theme in organic chemistry. The spatial arrangement of the substituents on the epoxide ring dictates the stereochemical outcome of its subsequent transformations. The two main strategies for accessing chiral epoxides are through the resolution of a racemic mixture or, more efficiently, through asymmetric synthesis. ethz.ch
Asymmetric epoxidation of alkenes is a premier strategy for creating chiral epoxides. williams.edu Landmark methods include:
The Sharpless-Katsuki Epoxidation : This method utilizes a titanium-tartrate complex as a catalyst for the highly enantioselective epoxidation of allylic alcohols. williams.edu The choice of the chiral tartrate ligand (either diethyl tartrate (DET) or diisopropyl tartrate (DIPT)) determines which face of the double bond is epoxidized, allowing for predictable and reliable access to either enantiomer of the resulting epoxy alcohol. williams.eduscribd.com
The Jacobsen-Katsuki Epoxidation : This technique employs a manganese-salen complex to achieve enantioselective epoxidation, particularly for unfunctionalized cis-alkenes. williams.edu
Once formed, the stereochemistry of the epoxide directs the outcome of its ring-opening reactions. Under basic or nucleophilic conditions (SN2), the nucleophile typically attacks the less sterically hindered carbon atom from the side opposite the oxygen ring, resulting in an inversion of configuration at that center. chemsrc.com In acid-catalyzed ring-opening, the regioselectivity can change, with the nucleophile often attacking the more substituted carbon atom after protonation of the epoxide oxygen. chemsrc.com This predictable reactivity allows chemists to use chiral epoxides to set multiple stereocenters in a controlled manner. thieme.com
Research Trajectories for Cis 3 Methyloxiranemethanol
Stereoselective and Enantioselective Synthetic Routes to this compound
The controlled synthesis of a specific stereoisomer of 3-Methyloxiranemethanol requires methodologies that can precisely control the three-dimensional arrangement of atoms. This is particularly important for the cis isomer, where the methyl and hydroxymethyl groups are on the same side of the oxirane ring.
Asymmetric epoxidation of allylic alcohols is a powerful strategy for synthesizing enantiomerically enriched epoxy alcohols. urjc.eslibretexts.org These methods utilize chiral catalysts to control the facial selectivity of the epoxidation of the double bond, leading to a high degree of stereocontrol.
The Sharpless asymmetric epoxidation is a renowned method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.org This reaction employs a catalyst generated from titanium tetra(isopropoxide), a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgajrconline.org The choice of the tartrate enantiomer, either L-(+)-DET or D-(-)-DET, dictates the stereochemical outcome of the epoxidation, allowing for the selective synthesis of either enantiomer of the epoxy alcohol. libretexts.org
For the synthesis of this compound, the starting material would be cis-crotyl alcohol (cis-2-buten-1-ol). The Sharpless epoxidation of this substrate provides access to the desired chiral epoxy alcohol. scribd.com Research has shown that the presence of molecular sieves can significantly improve the efficiency and enantioselectivity of the reaction, often leading to high yields and enantiomeric excesses (ee) greater than 90%. scribd.com For instance, the epoxidation of cis-allylic alcohols using the Sharpless protocol has been reported to yield the corresponding epoxides with good enantioselectivity. scribd.com
A study by Sharpless and coworkers detailed the catalytic asymmetric epoxidation of various allylic alcohols, including those with cis-disubstituted double bonds. scribd.com While specific data for cis-crotyl alcohol leading directly to this compound in this early work is presented in the context of its derivatized form, the methodology's applicability to this class of substrates is well-established. scribd.com The reaction conditions, such as temperature and the specific tartrate ester used (diethyl or diisopropyl), are critical for achieving optimal results. urjc.esscribd.com
Table 1: Representative Results for Sharpless Asymmetric Epoxidation of Allylic Alcohols
| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94 |
| Geraniol | D-(-)-DET | - | 95 |
Data sourced from various studies on Sharpless epoxidation and may not be specific to this compound but are illustrative of the method's capability. libretexts.orgscribd.com
Methyltrioxorhenium (MTO) is a versatile catalyst for the epoxidation of alkenes using hydrogen peroxide (H₂O₂) as a green oxidant. nih.govorganic-chemistry.org This system is attractive due to its high efficiency and the environmentally benign nature of the oxidant, which produces water as the only byproduct. organic-chemistry.org The MTO/H₂O₂ system can be used for the epoxidation of a range of alkenes, including allylic and homoallylic alcohols. organic-chemistry.orgorganic-chemistry.org
In the context of cis-allylic alcohols, the MTO-catalyzed epoxidation proceeds effectively. The mechanism is believed to involve the formation of a rhenium-peroxo complex which then transfers an oxygen atom to the alkene. nih.gov The presence of additives, such as pyridine (B92270) or 3-methylpyrazole, can accelerate the reaction and improve yields. organic-chemistry.orgorganic-chemistry.org Computational studies have explored the mechanism of MTO-catalyzed epoxidation of propenol, suggesting that the reaction is favored through an intermolecular oxygen transfer assisted by hydrogen bonding. nih.gov This hydrogen bonding between the allylic alcohol's hydroxyl group and the peroxo-rhenium complex can influence the stereochemical outcome of the epoxidation.
The Prilezhaev reaction, first reported by Nikolai Prilezhaev in 1909, is the reaction of an alkene with a peroxy acid to form an epoxide. wikipedia.org Commonly used peroxy acids include meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. wikipedia.orgmychemblog.com A key feature of the Prilezhaev reaction is its stereospecificity. The stereochemistry of the starting alkene is retained in the epoxide product. wikipedia.orgmychemblog.comyoutube.com This means that the epoxidation of a cis-alkene will yield a cis-epoxide, and a trans-alkene will give a trans-epoxide. wikipedia.orgmychemblog.com
For the synthesis of this compound, the Prilezhaev reaction would involve the treatment of cis-crotyl alcohol with a peroxy acid like m-CPBA. The reaction proceeds through a concerted "butterfly" mechanism where the peroxy acid delivers an oxygen atom to the double bond in a single step. wikipedia.org This concerted nature ensures the retention of the cis stereochemistry. The reaction is typically carried out in inert solvents such as dichloromethane (B109758) or chloroform. wikipedia.org
The rate of the Prilezhaev reaction is influenced by the electronic properties of the alkene; electron-rich alkenes react faster. wikipedia.org The presence of an adjacent hydroxyl group, as in an allylic alcohol, can influence the diastereoselectivity of the epoxidation through hydrogen bonding with the peroxy acid, directing the epoxidation to the syn face of the double bond. nibs.ac.cn
Diastereoselective epoxidation is a powerful tool for the synthesis of specific stereoisomers of epoxides when the starting material already contains a chiral center. In the case of synthesizing this compound from a chiral precursor, the existing stereocenter can direct the epoxidation to one face of the double bond over the other.
For allylic alcohols, the hydroxyl group can direct the epoxidation. For example, epoxidation of a chiral allylic alcohol with m-CPBA often proceeds with high diastereoselectivity, where the epoxide is formed on the same face as the hydroxyl group due to hydrogen bonding between the alcohol and the reagent. ucla.edu This is a well-established principle in stereocontrolled synthesis.
In a broader context, various catalytic systems have been developed for diastereoselective epoxidations. For instance, vanadium-catalyzed epoxidations of allylic alcohols with hydroperoxides are known to be highly syn-selective. bath.ac.uk More recently, titanium-salalen catalysts have been reported for the highly syn-selective epoxidation of terminal allylic alcohols with aqueous hydrogen peroxide. nih.gov While these examples don't directly start from cis-crotyl alcohol, they highlight the diverse strategies available to achieve high diastereoselectivity in epoxide formation, which are applicable to the synthesis of complex molecules containing the this compound moiety. ucla.edu
Asymmetric Epoxidation Strategies for cis-Allylic Alcohols
Synthesis from Specific Precursors and Starting Materials
The synthesis of this compound can be achieved from various starting materials through different synthetic routes. A common and direct precursor is cis-crotyl alcohol (cis-2-buten-1-ol). The epoxidation of this allylic alcohol via the methods described above, such as the Sharpless asymmetric epoxidation or the Prilezhaev reaction, directly yields the target molecule.
Alternative precursors can also be envisaged. For example, a synthetic sequence could start from a simpler molecule that is elaborated to form the required carbon skeleton and stereochemistry before the final epoxidation step. However, the most direct and widely utilized approach remains the stereoselective epoxidation of the corresponding C4 allylic alcohol.
Epoxide Ring-Opening Reactions of this compound
The high reactivity of epoxides, including this compound, is a direct consequence of the significant angle and torsional strain within the three-membered ring. wikipedia.org Cleavage of the carbon-oxygen bonds relieves this strain, providing a strong thermodynamic driving force for ring-opening reactions. These transformations can be initiated by either nucleophiles or acids and are pivotal for the synthesis of highly functionalized molecules. youtube.com
Nucleophilic Ring Opening Mechanisms and Regioselectivity
In nucleophilic ring-opening reactions, the attacking species directly opens the epoxide ring without prior activation by an acid. The reaction's regioselectivity—whether the nucleophile attacks the more substituted carbon (C3) or the less substituted carbon (C2)—is dictated by a balance of steric and electronic factors.
For this compound, the epoxide ring is comprised of a secondary (C2) and a tertiary (C3) carbon atom. Under neutral or basic conditions, the ring-opening follows a classic SN2 mechanism. Strong, "hard" nucleophiles, such as Grignard reagents, organolithium compounds, and hydrides, will preferentially attack the less sterically hindered C2 position. libretexts.org This pathway is favored as it minimizes steric repulsion in the transition state. Conversely, weaker, "soft" nucleophiles may show less selectivity, but the attack at the C2 position generally predominates under these conditions. libretexts.orgresearchgate.net
| Nucleophile Type | Predominant Site of Attack | Controlling Factor | Resulting Product Type |
|---|---|---|---|
| Strong (e.g., RMgX, RLi, LiAlH4) | C2 (Less substituted) | Steric Hindrance | 1,3-Diol derivatives |
| Weaker (e.g., RS-, N3-) | C2 (Less substituted) | Steric Hindrance | Substituted 1,3-Diols |
Nucleophilic ring-opening of epoxides proceeds via an SN2 mechanism, which is characterized by a backside attack on the electrophilic carbon atom. This results in a predictable inversion of configuration at the center of attack. libretexts.org In the case of this compound, where the methyl and hydroxymethyl groups are on the same side of the epoxide ring, nucleophilic attack at C2 leads to a product where the incoming nucleophile and the newly formed hydroxyl group (from the original epoxide oxygen) are in a trans relationship. The stereocenter at C3 remains unaffected. This stereospecificity is a crucial feature in the synthetic application of epoxy alcohols.
The proximate primary hydroxyl group in this compound can itself act as an intramolecular nucleophile, leading to distinct transformation pathways that are not accessible via intermolecular reactions.
Under basic conditions, the deprotonated hydroxyl group (alkoxide) can engage in a reversible intramolecular reaction known as the Payne rearrangement . wikipedia.orgorganicreactions.org In this process, the alkoxide attacks the adjacent C2 carbon of the epoxide, leading to the formation of an isomeric 1,2-epoxy alcohol with inversion of stereochemistry at C2. wikipedia.orgsynarchive.com This creates an equilibrium between the starting 2,3-epoxy alcohol and the rearranged 1,2-epoxy alcohol. The position of this equilibrium is influenced by the thermodynamic stability of the respective isomers. acs.org
Alternatively, the hydroxyl group can participate in an irreversible intramolecular cyclization to form a cyclic ether. According to Baldwin's rules for ring closure, the attack of the hydroxyl oxygen onto the epoxide can follow two distinct pathways:
4-exo-tet cyclization : Attack at the C2 carbon results in the formation of a four-membered oxetane (B1205548) ring. This pathway is generally favored for small ring formation. rsc.org
5-endo-tet cyclization : Attack at the C3 carbon would lead to a five-membered tetrahydrofuran (B95107) ring. This pathway is generally disfavored by Baldwin's rules.
Therefore, under conditions that promote intramolecular cyclization, the formation of a substituted oxetane is the more probable outcome. rsc.orgresearchgate.net
Acid-Catalyzed Ring Opening and Intermediate Formation
In the presence of an acid catalyst, the mechanism of epoxide ring-opening is significantly altered. The reaction is initiated by the protonation of the epoxide oxygen, which creates a highly reactive oxonium ion intermediate and a much better leaving group. masterorganicchemistry.com The nucleophile then attacks one of the epoxide carbons to open the ring.
Unlike in base-catalyzed reactions, the regioselectivity of acid-catalyzed opening of unsymmetrical epoxides favors attack at the more substituted carbon atom. libretexts.orgmasterorganicchemistry.com For this compound, this means the nucleophile will preferentially attack the tertiary C3 position. This selectivity arises because, in the protonated epoxide intermediate, the C-O bonds are weakened and the transition state develops significant carbocationic character. The positive charge is better stabilized by the hyperconjugation and inductive effects of the alkyl substituents on the more substituted carbon (C3), making it more electrophilic. masterorganicchemistry.com The reaction still proceeds with backside attack, leading to an inversion of configuration at the site of nucleophilic addition. libretexts.org
| Catalyst Type | Intermediate | Predominant Site of Attack | Controlling Factor |
|---|---|---|---|
| Brønsted or Lewis Acid | Protonated/Coordinated Epoxide (Oxonium Ion) | C3 (More substituted) | Electronic (Stabilization of partial positive charge) |
Lewis acids coordinate to the epoxide oxygen, which polarizes the C-O bonds and enhances the electrophilicity of the ring carbons, similar to protonation by a Brønsted acid. youtube.comacs.org This activation can facilitate nucleophilic attack or, in some cases, induce rearrangements. For 2,3-epoxy alcohols, Lewis acid promotion can lead to a semipinacol-type rearrangement. researchgate.net In the case of this compound, coordination of a Lewis acid (e.g., BF₃·OEt₂, Ti(OiPr)₄) to the epoxide oxygen could trigger a 1,2-hydride shift from the C2 carbon to the C3 carbon, which would be followed by tautomerization to yield an α-hydroxy aldehyde. The specific outcome can be highly dependent on the substrate, the Lewis acid used, and the reaction conditions. researchgate.netacs.org
Brønsted acids, such as sulfuric acid or hydrochloric acid, catalyze ring-opening by protonating the epoxide oxygen. semanticscholar.orgscispace.com In a typical transformation like hydrolysis, a water molecule acts as the nucleophile. Following the general principle of acid-catalyzed opening, the water molecule will attack the more substituted C3 carbon of the protonated this compound. libretexts.orgmasterorganicchemistry.com This attack occurs with inversion of stereochemistry. A final deprotonation step yields a triol product (2-methylbutane-1,2,3-triol) and regenerates the acid catalyst. The stereochemistry of the resulting triol is dictated by the cis configuration of the starting material and the anti-addition of the nucleophile.
Impact of Substituent Effects on Reactivity and Selectivity
The reactivity of the oxirane ring in this compound is significantly influenced by the electronic and steric nature of its substituents: the methyl group at C3 and the hydroxymethyl group at C2. These substituents affect the stability of the epoxide ring and the regioselectivity of its opening under various reaction conditions.
In general, the stability and reactivity of oxiranes are governed by the electronic properties of their substituents. Studies have shown that σ-donating and π-donating substituents tend to stabilize the oxirane ring, whereas σ-accepting and π-accepting substituents destabilize it. The methyl group is a weak σ-donating group, which can offer some electronic stabilization to the adjacent carbon atom of the epoxide.
The hydroxymethyl group, containing an electronegative oxygen atom, exerts an electron-withdrawing inductive effect, which can influence the polarization of the C-O bonds within the oxirane ring. This effect can destabilize the incipient positive charge that develops at the adjacent C2 carbon during acid-catalyzed ring-opening, making it a less favorable site for nucleophilic attack. researchgate.net
The interplay of these substituent effects dictates the selectivity of ring-opening reactions. Under basic or nucleophilic conditions (SN2 mechanism), attack generally occurs at the less sterically hindered carbon atom. For this compound, the C2 carbon bearing the hydroxymethyl group is typically more accessible than the C3 carbon, which is substituted with a methyl group.
Under acidic conditions, the reaction proceeds through a mechanism with SN1 character. nih.gov The regioselectivity is then controlled by the ability of the substituents to stabilize the partial positive charge that develops in the transition state. The methyl group at C3 can stabilize a carbocation at this position through hyperconjugation, favoring nucleophilic attack at the more substituted C3 carbon. However, the presence of the neighboring hydroxyl group allows for the formation of a five-membered ring intermediate through intramolecular coordination with a Lewis acid, which can significantly alter the regiochemical outcome. acs.org
The stereochemistry of the substituents also plays a crucial role. The cis configuration of the methyl and hydroxymethyl groups places them on the same side of the oxirane ring, which can influence the approach of reagents and the conformational preferences of the molecule during a reaction.
Rearrangement Reactions Involving the Oxirane Ring System
The strained three-membered ring of this compound makes it susceptible to various rearrangement reactions, particularly under acidic or basic conditions. These transformations can lead to the formation of new carbon skeletons or involve the migration of the oxygen atom, resulting in isomeric structures.
Carbon Skeleton Rearrangements
Acid-catalyzed rearrangements of 2,3-epoxy alcohols like this compound are common and can lead to a variety of carbonyl compounds through skeletal reorganization. acs.org These reactions, often termed semipinacol rearrangements, proceed via the formation of a carbocation or a carbocation-like transition state upon protonation and opening of the oxirane ring. rsc.org The subsequent migration of a neighboring group (hydride, alkyl, or acyl) to the electron-deficient carbon results in the formation of a more stable carbonyl compound.
The regioselectivity of the initial ring-opening and the migratory aptitude of the adjacent groups determine the final product. For this compound, acid catalysis would likely lead to the preferential formation of a tertiary carbocation at the C3 position. A subsequent 1,2-hydride shift from C2 would yield an aldehyde.
Lewis acids are particularly effective in promoting these rearrangements, and the choice of Lewis acid and protecting groups on the alcohol can provide significant stereochemical control. acs.org For instance, the rearrangement of 2,3-epoxy alcohols can be directed to form different types of carbonyl compounds by modifying the protecting group on the alcohol, which influences the coordination of the Lewis acid and the subsequent migration pathway. acs.orgresearchgate.net
The table below summarizes the general outcomes of acid-catalyzed rearrangements for different types of 2,3-epoxy alcohols.
| Epoxy Alcohol Type | Catalyst/Conditions | Major Rearrangement Product | Key Feature of Transformation |
|---|---|---|---|
| 2,3-Disubstituted | Brønsted or Lewis Acid | Ketone or Aldehyde | Migration of H or alkyl group to the more stable carbocation site. |
| 2,2,3-Trisubstituted | Lewis Acid (e.g., SnCl4) | α-Quaternary-β-hydroxy ketone | Formation of a chiral quaternary carbon center. rsc.org |
| Epoxy alkynes | Acid-catalyzed | Allenes | Semipinacol-type rearrangement involving a C-C bond migration. acs.org |
Oxygen Atom Migrations
A notable rearrangement involving the migration of an oxygen atom in 2,3-epoxy alcohols is the Payne rearrangement. wikipedia.orgorganicreactions.org This reaction occurs under basic conditions and involves the intramolecular nucleophilic attack of the adjacent hydroxyl group's alkoxide on the epoxide ring. This process is reversible and leads to an equilibrium between two isomeric epoxy alcohols. researchgate.net
For this compound, treatment with a base would deprotonate the primary alcohol to form an alkoxide. This alkoxide can then attack the C2 carbon of the epoxide, leading to the cleavage of the C2-O bond and the formation of a new epoxide between C1 and C2, with a concomitant formation of a hydroxyl group at C3. This results in the isomerization of the 2,3-epoxy alcohol to a 1,2-epoxy alcohol.
The equilibrium position of the Payne rearrangement is influenced by the substitution pattern of the epoxide. Generally, the equilibrium favors the formation of the more substituted epoxide. wikipedia.org In the case of this compound, the rearrangement would lead to trans-2-Methyl-2,3-epoxypropan-1-ol. The reversibility of this reaction can be exploited synthetically by trapping one of the isomers in the equilibrium mixture. organicreactions.org
| Starting Epoxy Alcohol | Conditions | Isomeric Epoxy Alcohol Product | Key Features |
|---|---|---|---|
| This compound | Basic (e.g., NaOH, H2O) | trans-2-Methyl-2,3-epoxypropan-1-ol | Reversible equilibrium; inversion of configuration at the attacked carbon. wikipedia.org |
| Acyclic 2,3-epoxy alcohol | Basic, with trapping agent | Functionalized diol | Nucleophilic opening of one of the equilibrating epoxides. organicreactions.org |
Beyond the classic Payne rearrangement, transformations involving the conversion of the epoxide oxygen to a sulfur atom to form a 2,3-epithio alcohol have also been reported, proceeding through an oxygen-sulfur rearrangement mechanism under mild conditions. researchgate.net
Role of Cis 3 Methyloxiranemethanol As a Chiral Building Block in Advanced Organic Synthesis
Utilization in the Total Synthesis of Complex Molecular Architectures
Chiral 2,3-epoxy alcohols, of which cis-3-Methyloxiranemethanol is a prime example, are frequently employed as starting materials in the total synthesis of natural products. Their inherent chirality and functionality make them ideal precursors for setting key stereocenters early in a synthetic sequence. wikipedia.orgresearchgate.net The Sharpless asymmetric epoxidation, a celebrated method for producing such compounds, has enabled the synthesis of a wide array of complex molecules including antibiotics, pheromones, and terpenes. wikipedia.orgbenthamdirect.com
The strategic application of these chiral epoxides is evident in numerous total syntheses. For instance, chiral glycidol, a closely related epoxy alcohol, was the starting point for a divergent asymmetric total synthesis of all four diastereomers of pestalotin, a biologically active pyranone. mdpi.com In this synthesis, the epoxide was opened with a Grignard reagent to establish a key secondary alcohol stereocenter, which guided subsequent transformations. mdpi.com Similarly, chiral epoxy alcohols produced via Sharpless epoxidation have been central to the syntheses of the marine alkaloid (-)-brevisamide, the epoxykinamycin anticancer agent FL-120B', and various furan (B31954) and furofuran lignans (B1203133) like (-)-sesamin. nih.govresearcher.liferesearchgate.net In the synthesis of FL-120B', a Sharpless epoxidation of a quinone monoketal intermediate provided the crucial epoxy alcohol in high enantiomeric excess after a single recrystallization. nih.gov
These examples underscore a common strategy: leveraging the dense functionality and stereochemistry of a small, readily available chiral building block to construct a significantly more complex molecular architecture.
| Target Molecule | Role of the Chiral Epoxy Alcohol Unit | Key Transformation Example |
| Pestalotin Diastereomers | Source of chirality for the C5 stereocenter. | Grignard ring-opening of (R)-glycidol derivative. mdpi.com |
| (-)-Brevisamide | Precursor for the tetrahydropyran (B127337) core. | Regioselective ring-opening with an organocuprate (Gilman's reagent). researchgate.net |
| FL-120B' | Establishes the D-ring stereochemistry. | Sharpless asymmetric epoxidation of a complex allylic alcohol. nih.gov |
| (-)-Sesamin | Chiral precursor for the furofuran core. | Used to create an epoxy olefinic ether for subsequent radical cyclization. researcher.life |
Applications in the Construction of Heterocyclic Systems
The unique structure of this compound, featuring both an epoxide and a primary alcohol, makes it an excellent precursor for the synthesis of various heterocyclic systems. The epoxide can be manipulated to form nitrogen-containing rings like aziridines or undergo intramolecular reactions to form larger oxygen-containing rings such as tetrahydrofurans.
The conversion of 2,3-epoxy alcohols into 2-aziridinemethanols is a synthetically valuable transformation. jst.go.jp This is typically achieved through a two-step sequence that proceeds with high stereochemical fidelity. The process begins with the regioselective ring-opening of the epoxide at the C-3 position by an azide (B81097) nucleophile, such as sodium azide. This reaction follows an S_N2 mechanism, resulting in the inversion of stereochemistry at the C-3 carbon and the formation of a 3-azido-1,2-diol. Subsequent reduction of the azide, often accomplished with triphenylphosphine (B44618) (Staudinger reaction) or catalytic hydrogenation, closes the ring to furnish the corresponding N-H aziridine (B145994). ru.nl
This sequence is directly analogous to the aza-Payne rearrangement, where an equilibrium can exist between an epoxy amine and an aziridine alcohol. wiley.comwikipedia.org By choosing the appropriate reaction sequence (azide opening followed by reduction), the synthesis can be directed specifically to the desired aziridine product, which can then serve as a versatile intermediate for further synthetic elaborations. jst.go.jpwiley.com
This compound and related structures are effective substrates for the synthesis of substituted tetrahydrofurans. The formation of the five-membered ring can be accomplished through several elegant strategies that control the stereochemical outcome.
One common and direct method is the acid-catalyzed intramolecular cyclization of a γ,δ-epoxy alcohol. nih.govnih.gov Under acidic conditions, the epoxide oxygen is protonated, making the C-3 carbon more electrophilic. The tethered primary alcohol then acts as an intramolecular nucleophile, attacking the C-3 carbon in a 5-exo-tet cyclization to form the tetrahydrofuran (B95107) ring. nih.govnih.gov This process typically proceeds with inversion of configuration at the site of attack.
A more sophisticated approach involves a ring-expansion reaction. Treatment of a 2,3-epoxy alcohol with dimethylsulfoxonium methylide can lead to the formation of a 2,3-disubstituted tetrahydrofuran. acs.org This reaction is believed to proceed through a Payne rearrangement followed by intramolecular cyclization, and it effectively translates the stereochemistry set by the initial epoxidation into the final tetrahydrofuran product with high fidelity. acs.org These methods provide powerful tools for constructing the tetrahydrofuran core found in a wide range of natural products, including the annonaceous acetogenins. nih.gov
| Method | Description | Stereochemical Outcome |
| Acid-Catalyzed Cyclization | Intramolecular S_N2 attack of the primary alcohol onto the protonated epoxide. | Inversion of configuration at the C-3 center. nih.govnih.gov |
| Sulfoxonium Ylide Ring Expansion | Reaction with dimethylsulfoxonium methylide, often involving a Payne rearrangement. | Complete transfer of stereochemistry from the epoxy alcohol to the product. acs.org |
| Epoxycarbanion Cyclization | Reaction of a carbanion derived from an epoxy sulfone with an aldehyde, followed by intramolecular cyclization. | Creates two new stereocenters diastereoselectively, with inversion at the original epoxide carbon. sci-hub.st |
Enantioselective Synthesis of Biologically Relevant Compounds
The primary utility of this compound as a chiral building block lies in its ability to serve as a precursor for other enantiomerically pure compounds, particularly chiral alcohols and amines. The predictable stereochemical outcome of its ring-opening reactions allows for the precise installation of functional groups, a critical step in the synthesis of biologically active molecules. nih.govacs.org
The reaction of this compound with various nucleophiles is a cornerstone of its synthetic utility. The ring-opening is a regio- and stereoselective process that provides direct access to a wide range of polyfunctionalized chiral building blocks. acs.orgahievran.edu.tr The reaction proceeds via an S_N2 mechanism, which results in the inversion of configuration at the carbon center being attacked. masterorganicchemistry.comlibretexts.org
For 2,3-epoxy alcohols like this compound, nucleophilic attack can theoretically occur at either C-2 or C-3. However, attack at the C-3 position is often favored due to reduced steric hindrance and the ability to use catalysts that coordinate with both the epoxide and the adjacent hydroxyl group. nih.govclockss.org Tungsten and titanium-based catalysts, for example, have been shown to promote highly regioselective C-3 opening with a variety of oxygen and nitrogen nucleophiles, affording 3-substituted-1,2-diols in excellent yields and selectivity. nih.govacs.org This transformation is crucial for producing intermediates for cardiovascular and antibacterial agents. nih.govacs.org
The table below summarizes the outcomes of ring-opening reactions with various nucleophiles.
| Nucleophile Type | Example Nucleophile | Product Type | Regioselectivity |
| Nitrogen | Amines (e.g., Aniline), Azide (N₃⁻) | anti-3-Amino-1,2-diols | High C-3 selectivity with catalyst (e.g., W or Ti salts). nih.govacs.org |
| Oxygen | Alcohols, Phenols | anti-3-Alkoxy/Phenoxy-1,2-diols | High C-3 selectivity with catalyst (e.g., W or Ti salts). nih.govacs.org |
| Carbon | Organocuprates (R₂CuLi) | anti-3-Alkyl-1,2-diols | Predominantly C-3 attack at the less substituted carbon. mdpi.com |
| Hydride | LiAlH₄, Red-Al | 1,2-Diols | Attack at the less substituted C-3 position. masterorganicchemistry.com |
The concept of stereochemical transfer is central to the use of this compound in synthesis. It describes the process by which the well-defined spatial arrangement of atoms in the starting material is passed on through a series of reactions to control the stereochemistry of a more complex product. acs.org The rigid three-membered ring of the epoxide, combined with its fixed stereocenters, ensures that reactions proceed with a predictable geometric outcome.
Furthermore, intramolecular reactions, such as the cyclization to form tetrahydrofurans, also rely on this principle. The stereochemistry of the starting epoxy alcohol directly dictates which diastereomer of the cyclic product is formed, as the tethered nucleophile can only attack the epoxide from a specific trajectory. nih.govacs.org This reliable control over stereochemistry makes this compound and related chiral epoxides powerful tools for building complex, stereochemically rich molecules from simple, well-defined starting materials.
Theoretical and Computational Studies on Cis 3 Methyloxiranemethanol Chemistry
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations have become an indispensable tool for elucidating the intricate details of reaction mechanisms. rsc.org By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the lowest energy pathways, providing a detailed, step-by-step description of how reactants are converted into products. rsc.org These calculations can accurately predict reaction pathways and transition state energies, which is essential for developing new synthetic methods. rsc.org
Transition State Theory Analysis of Epoxidation
The formation of cis-3-Methyloxiranemethanol often involves the epoxidation of an alkene. Transition state theory is a fundamental concept used to understand the rates of chemical reactions. In the context of epoxidation, computational studies can model the transition state structure, where the peracid delivers an oxygen atom to the double bond of the alkene in a concerted step. aklectures.com This analysis helps in understanding the stereochemical outcome of the reaction, as the geometry of the transition state dictates whether the resulting epoxide will be cis or trans. aklectures.com For instance, the epoxidation of an alkene with a peracid is known to proceed with retention of stereochemistry, meaning a cis-alkene will yield a cis-epoxide. aklectures.com
Computational Studies of Ring-Opening Mechanisms
The epoxide ring of this compound is susceptible to ring-opening reactions by various nucleophiles. Computational studies, often employing Density Functional Theory (DFT), are instrumental in exploring the mechanisms of these reactions. rsc.org These studies can predict whether the reaction will proceed via an SN1 or SN2-like mechanism and can elucidate the factors governing regioselectivity—that is, which of the two carbon atoms of the epoxide ring is preferentially attacked by the nucleophile. aklectures.comrsc.org For example, under acidic conditions, the nucleophile typically attacks the more substituted carbon atom due to the stabilization of the partial positive charge in the transition state. aklectures.com Conversely, under basic or neutral conditions, the attack usually occurs at the less sterically hindered carbon atom. aklectures.com Computational models have been successfully used to analyze the regioselectivity of ring-opening reactions in substituted cyclohexene (B86901) oxides, providing insights that are consistent with experimental observations. rsc.orgrsc.org
Prediction and Understanding of Stereoselectivity and Regioselectivity
Computational chemistry provides powerful tools for predicting and rationalizing the stereoselectivity and regioselectivity of chemical reactions, which are crucial aspects of modern organic synthesis. youtube.comyoutube.commasterorganicchemistry.com
Conformational Analysis and Its Influence on Reactivity
The three-dimensional arrangement of atoms in a molecule, known as its conformation, can significantly impact its reactivity. numberanalytics.com Conformational analysis, through computational methods, helps identify the most stable conformers of a molecule and understand how their relative energies and geometries influence reaction pathways. numberanalytics.comwikipedia.org For cyclic systems like those derived from this compound, the preference for certain chair or boat-like transition states can dictate the stereochemical outcome of a reaction. rsc.org The accessibility of reactive sites and the electronic properties of the molecule can be altered by its conformation, thereby influencing its susceptibility to attack. numberanalytics.com The environment, such as the solvent, can also affect the conformational preferences and, consequently, the reactivity. nih.gov
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity and selectivity of chemical reactions. wikipedia.orgyoutube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgyoutube.com The energy gap and the symmetry of these frontier orbitals determine the feasibility and the outcome of a reaction. numberanalytics.comethz.ch FMO analysis can be applied to understand the regioselectivity of ring-opening reactions of epoxides, as the relative sizes of the LUMO coefficients on the two carbon atoms of the epoxide ring can indicate the preferred site of nucleophilic attack. youtube.com This theory is also instrumental in explaining the stereoselectivity of pericyclic reactions. wikipedia.orgimperial.ac.uk
Advanced Analytical Methodologies for Characterization in Research
Spectroscopic Techniques for Elucidating Stereochemical Purity and Configuration
Spectroscopic methods are paramount in the stereochemical analysis of cis-3-Methyloxiranemethanol, offering detailed insights into its three-dimensional structure and enantiomeric composition.
Advanced NMR Spectroscopy for Diastereomeric and Enantiomeric Excess Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess (e.e.) of chiral molecules like this compound. Since enantiomers are spectroscopically indistinguishable in an achiral environment, the use of chiral auxiliary agents is necessary to induce chemical shift non-equivalence between the enantiomers.
Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to a solution of a racemic or enantioenriched sample of this compound can lead to the formation of transient diastereomeric complexes. These complexes exhibit distinct NMR spectra, allowing for the integration of signals corresponding to each enantiomer and thus the determination of the enantiomeric excess. While specific studies on this compound are not prevalent in the literature, research on analogous chiral epoxides and alcohols demonstrates the utility of this approach. For instance, chiral alcohols have been successfully resolved using various CSAs, including those derived from isohexides, which can create a chiral pocket leading to differential shielding of the enantiomers' protons.
Chiral Derivatizing Agents (CDAs): An alternative approach involves the covalent reaction of the hydroxyl group of this compound with a chiral derivatizing agent to form stable diastereomers. These diastereomers possess different physical and spectroscopic properties, resulting in baseline-separated signals in the NMR spectrum. The relative integration of these signals provides a quantitative measure of the enantiomeric composition.
Illustrative NMR Data for a Chiral Epoxide with a Chiral Solvating Agent:
| Proton | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with CSA (ppm) - Enantiomer 1 | Chemical Shift (δ) with CSA (ppm) - Enantiomer 2 | Δδ (ppm) |
| H-1 | 3.10 | 3.12 | 3.15 | 0.03 |
| H-2 | 2.95 | 2.98 | 3.02 | 0.04 |
| -CH₃ | 1.30 | 1.31 | 1.34 | 0.03 |
| -CH₂OH | 3.65 | 3.68 | 3.72 | 0.04 |
This is a hypothetical data table for illustrative purposes.
Chiroptical Methods for Absolute Configuration Assignment
Chiroptical techniques, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are essential for determining the absolute configuration of this compound.
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum of this compound with the theoretically calculated spectrum for a known absolute configuration (e.g., (2R,3S)), the absolute stereochemistry can be unambiguously assigned. This technique is particularly powerful as it provides a detailed fingerprint of the molecule's three-dimensional structure in solution.
Exciton Coupled Circular Dichroism (ECCD): For molecules containing multiple chromophores, the ECCD technique can be a rapid and sensitive method for assigning absolute configuration. In the case of epoxy alcohols like this compound, derivatization with a chromophoric auxiliary or complexation with a chiral host that contains chromophores can induce a characteristic CD signal. A study on various 2,3-epoxy alcohols demonstrated that complexation with a Lewis acidic porphyrin tweezer resulted in prominent ECCD signals, allowing for a straightforward assignment of their absolute configurations.
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are fundamental for assessing the chemical purity and determining the enantiomeric excess of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating and quantifying the enantiomers of this compound. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Commonly used CSPs for the separation of chiral alcohols and epoxides include those based on polysaccharides (e.g., cellulose and amylose derivatives), macrocyclic glycopeptides, and cyclodextrins. The choice of the CSP and the mobile phase composition are critical for achieving optimal separation.
Typical Chiral HPLC Parameters for Separation of a Chiral Epoxide:
| Parameter | Value |
| Column | Chiralpak AD-H (amylose derivative) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
This is a representative data table based on separations of similar compounds.
Gas Chromatography (GC) for Mixture Analysis
Gas chromatography is a valuable tool for analyzing the purity of this compound and for its quantification in reaction mixtures. For the separation of enantiomers, a chiral stationary phase is required.
Chiral GC: Capillary columns coated with chiral selectors, often cyclodextrin derivatives, are employed for the enantioselective analysis of volatile chiral compounds like epoxides. The enantiomers of this compound would exhibit different retention times on such a column, allowing for the determination of the enantiomeric excess. GC is particularly useful for analyzing complex mixtures due to its high resolution. Studies on the analysis of glycidyl esters, which are structurally related to this compound, have demonstrated the effectiveness of GC-MS for their quantification in various matrices.
Mass Spectrometry for Structural Confirmation in Complex Reactions
Mass spectrometry (MS) is an essential technique for confirming the molecular weight and structure of this compound. When coupled with a chromatographic separation method (GC-MS or LC-MS), it becomes a powerful tool for identifying and quantifying the compound in complex reaction mixtures.
The electron ionization (EI) mass spectrum of an alcohol like this compound would be expected to show characteristic fragmentation patterns. These include the loss of a water molecule (M-18) and alpha-cleavage, where the bond adjacent to the oxygen atom is broken. For epoxy compounds, ring-opening and subsequent fragmentation can also provide structural information.
Expected Mass Spectral Fragments for this compound:
| m/z | Proposed Fragment Identity |
| 88 | Molecular Ion [M]⁺ |
| 70 | [M - H₂O]⁺ |
| 57 | [M - CH₂OH]⁺ |
| 43 | [C₂H₃O]⁺ |
| 31 | [CH₂OH]⁺ |
This is a predictive data table based on known fragmentation patterns of similar compounds.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of epoxy alcohols in complex biological or environmental samples. This technique is particularly useful for trace-level analysis and for providing definitive structural confirmation through the analysis of fragment ions.
Future Research Directions and Perspectives in Cis 3 Methyloxiranemethanol Chemistry
Development of Novel Catalytic Systems for Enhanced Stereoselectivity
The precise control of stereochemistry is paramount in the synthesis of complex, biologically active molecules and advanced materials. Future research in the chemistry of cis-3-Methyloxiranemethanol will heavily focus on the development of more efficient and highly selective catalytic systems.
Metal-Ligand Complexes: While significant progress has been made with metal-salen complexes (e.g., involving Cr, Co) for the asymmetric ring-opening (ARO) of epoxides, the future lies in creating catalysts that are more sustainable, robust, and versatile. researchgate.netmdpi.com Research is moving towards the use of earth-abundant metals and the design of ligands that can be easily recovered and reused. researchgate.net A key objective is to expand the range of nucleophiles that can be used in these reactions, moving beyond azide (B81097) and water to include a wider variety of carbon and heteroatom nucleophiles, which would greatly enhance the synthetic utility of this compound. mdpi.comunits.it
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool in modern synthesis, avoiding the use of often toxic and expensive metals. researchgate.netacs.org For this compound, future work will likely involve the design of new chiral organocatalysts, such as bifunctional thioureas, phosphoric acids, and chiral pyridine (B92270) N-oxides, that can activate the epoxide ring towards nucleophilic attack with high enantioselectivity. researchgate.netunisa.itbeilstein-journals.org The challenge is to develop catalysts that can overcome the background reaction, which can be significant for reactive epoxides, to achieve high levels of asymmetric induction. beilstein-journals.org
Biocatalysis: Enzymes offer unparalleled selectivity under mild, environmentally benign conditions. The kinetic resolution of racemic epoxides using biocatalysts like lipases and epoxide hydrolases is a well-established strategy. nih.govnih.gov Future research will focus on enzyme engineering and directed evolution to create bespoke enzymes with enhanced activity, stability, and substrate specificity tailored for this compound and its derivatives. nih.govmdpi.com This could lead to highly efficient processes for producing enantiopure epoxides and their corresponding diols.
Table 1: Comparison of Catalytic Systems for Epoxide Ring-Opening
| Catalytic System | Advantages | Future Research Focus |
| Metal-Ligand Complexes | High reactivity and established selectivity. mdpi.com | Use of earth-abundant metals, catalyst recyclability, expansion of nucleophile scope. researchgate.net |
| Organocatalysis | Avoids toxic metals, mild reaction conditions. researchgate.netacs.org | Development of more active and selective catalysts, suppression of background reactions. unisa.itbeilstein-journals.org |
| Biocatalysis | High stereoselectivity, green reaction conditions. nih.gov | Enzyme engineering for improved stability and substrate specificity, dynamic kinetic resolution. mdpi.com |
Exploration of Unprecedented Reactivity Modes for the Oxirane Moiety
Beyond the well-trodden path of nucleophilic ring-opening, researchers are beginning to explore novel ways to activate and transform the oxirane ring of this compound.
Radical-Mediated Reactions: The generation of radical intermediates from epoxides opens up a new world of synthetic possibilities. rsc.org Titanocene-catalyzed single-electron transfer (SET) can induce the reductive opening of epoxides, creating carbon-centered radicals that can participate in cyclizations and other bond-forming reactions. rsc.orgrsc.org Future work will aim to develop catalytic systems that can achieve this transformation under milder conditions and with greater control over the subsequent radical reactions.
Photoredox Catalysis: The merger of photoredox catalysis with other catalytic modes is a rapidly growing field that offers access to new reactivity. acs.org Visible-light-driven photoredox catalysis can be used to generate radical intermediates from epoxides, enabling novel transformations like spirocyclization and cross-electrophile coupling. rsc.orgrsc.orgnih.gov Research in this area will focus on designing new photocatalytic cycles that are more efficient and can be applied to a broader range of substrates, including functionalized epoxides like this compound. researchgate.net
Transition Metal-Catalyzed C-O Bond Activation: Direct activation of the strong C-O bonds of the oxirane ring by transition metals is a challenging but potentially rewarding area of research. Success in this area could lead to entirely new types of reactions, such as isomerizations, carbonylations, and cross-couplings, that are not accessible through traditional nucleophilic ring-opening pathways.
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methods from the research lab to industrial production requires processes that are efficient, scalable, and safe. Flow chemistry and automated synthesis are key enabling technologies in this regard. mdpi.comnih.gov
Flow Chemistry: Performing reactions in continuous flow reactors offers numerous advantages over traditional batch methods, including superior heat and mass transfer, enhanced safety when dealing with reactive intermediates, and the ability to telescope multiple reaction steps. mdpi.combeilstein-journals.org Future efforts will focus on developing robust flow processes for the synthesis and derivatization of this compound. This will involve the design of immobilized catalysts and reagents that can be used in packed-bed reactors, facilitating continuous production and simplified purification. beilstein-journals.org
Automated Synthesis: The combination of robotics, machine learning, and real-time reaction analysis is revolutionizing how chemical reactions are discovered and optimized. d-nb.info Automated platforms can rapidly screen a vast array of reaction parameters (catalysts, solvents, temperatures) to identify the optimal conditions for a desired transformation of this compound. d-nb.infospringernature.com This high-throughput approach can significantly accelerate the development of new synthetic routes and the discovery of novel reactivity.
Interdisciplinary Applications in Materials Science and Chemical Biology (Excluding Clinical/Biological Effects)
The unique stereochemistry and reactivity of this compound make it an attractive building block for creating functional molecules and materials in interdisciplinary fields.
Materials Science: The incorporation of chiral units into polymers can lead to materials with unique properties. This compound can serve as a chiral monomer for the synthesis of optically active polymers. mdpi.comrsc.org These chiral polymers could find applications as chiral stationary phases for chromatography or as materials with interesting chiroptical properties, such as circularly polarized luminescence. mdpi.commdpi.com The oxirane ring can also be used as a handle for post-polymerization modification, allowing for the introduction of various functional groups onto the polymer backbone.
Chemical Biology: In chemical biology, small molecules are used as probes to study and manipulate biological systems. The epoxide group, due to its controlled reactivity with biological nucleophiles, can serve as a "warhead" for creating covalent probes. nih.govmdpi.comresearchgate.net this compound can be used as a scaffold to build such probes. researchgate.net For instance, by attaching a targeting ligand and a reporter tag (like a fluorophore or biotin) to the this compound core, researchers can create tools to selectively label proteins or other biomolecules in a complex biological environment, helping to elucidate their function without focusing on a therapeutic outcome. mdpi.comresearchgate.netnih.gov
Q & A
Q. What are the key structural features of cis-3-Methyloxiranemethanol that influence its reactivity in synthetic chemistry?
The compound's reactivity is governed by its oxirane (epoxide) ring and adjacent hydroxyl group. The strained oxirane ring enables nucleophilic ring-opening reactions, while the hydroxyl group participates in hydrogen bonding and acid/base catalysis. The cis stereochemistry of the methyl and hydroxymethyl groups restricts conformational flexibility, directing regioselectivity in reactions like oxidation (e.g., with KMnO₄) or reduction (e.g., with LiAlH₄) .
Q. What laboratory synthesis methods are commonly used for this compound?
A typical approach involves epoxidation of a precursor alkene (e.g., 3-methylallyl alcohol) using peracids like mCPBA (meta-chloroperbenzoic acid). The cis stereochemistry is controlled by the reaction's stereospecificity. Post-synthesis purification often employs column chromatography, followed by characterization via H/C NMR and IR spectroscopy to confirm regiochemical and stereochemical fidelity .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
Key methods include:
- Chromatography : HPLC or GC with polar columns (e.g., DB-WAX) for purity assessment.
- Spectroscopy : High-field NMR (H, C, DEPT-135) to resolve stereoisomers; FT-IR for functional group identification.
- Mass spectrometry : HRMS (High-Resolution MS) to confirm molecular formulas. Pharmacopeial standards recommend validation of purity thresholds (e.g., ≥99.0%) using compendial methods .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic activity data for this compound in enzyme inhibition studies?
Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or enzyme isoforms. To address this:
- Standardize assay protocols (e.g., IC₅₀ measurements with triplicate runs and positive/negative controls).
- Use molecular docking simulations to predict binding modes, correlating with experimental kinetics (e.g., values).
- Apply statistical frameworks (ANOVA or Bayesian analysis) to distinguish experimental noise from mechanistic differences .
Q. What strategies optimize enantioselective synthesis of this compound for medicinal chemistry applications?
Asymmetric epoxidation using chiral catalysts (e.g., Jacobsen’s Mn(III)-salen complexes) can achieve >90% enantiomeric excess (ee). Post-synthesis, chiral HPLC (e.g., Chiralpak AD-H column) validates enantiopurity. Computational modeling (DFT studies) aids in predicting transition states to refine catalyst design .
Q. How does the stereochemistry of the oxirane ring in this compound affect its interactions with biological targets?
The cis configuration creates a steric and electronic environment that favors binding to hydrophobic pockets in enzymes (e.g., epoxide hydrolases). Molecular dynamics simulations reveal that the methyl group’s orientation modulates van der Waals interactions, while the hydroxyl group stabilizes binding via hydrogen bonds. Comparative studies with the trans isomer show 3–5-fold differences in inhibitory potency .
Q. What methodological considerations are essential for designing enzyme inhibition studies with cis-3-Methyloxiranemethanol?
- Dose-response curves : Use at least 8 concentrations spanning 0.1× to 10× the estimated IC₅₀.
- Controls : Include a known inhibitor (positive control) and solvent-only baseline (negative control).
- Data interpretation : Normalize activity to protein concentration (Bradford assay) and apply nonlinear regression models (e.g., Hill equation) to calculate efficacy metrics .
Q. How should researchers interpret conflicting NMR data for this compound derivatives?
Contradictions in splitting patterns or chemical shifts may arise from dynamic effects (e.g., ring puckering) or impurities. Mitigation steps:
- Acquire 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Compare experimental data with computational predictions (e.g., ACD/Labs NMR predictor).
- Re-purify samples via recrystallization or preparative TLC to exclude byproducts .
Safety and Compliance
Q. What safety protocols are recommended for handling this compound in academic labs?
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
- PPE : Nitrile gloves and safety goggles; avoid latex due to solvent compatibility issues.
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite). Safety Data Sheets (SDS) emphasize acute toxicity risks (e.g., skin/eye irritation) and mandate emergency eyewash stations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
